1-Bromo-4-chloro-3-methylthio-2-fluorobenzene, 95%
Overview
Description
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is a chemical compound with the CAS Number: 943830-28-2 . It has a molecular weight of 255.54 . The IUPAC name for this compound is (3-bromo-6-chloro-2-fluorophenyl) (methyl)sulfane . It is stored at a temperature of 2-8°C and is available in solid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is 1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and sulfur atoms in the benzene ring.Physical And Chemical Properties Analysis
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is a solid at room temperature . The compound is stored at a temperature of 2-8°C .Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFZTIKPUCZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene |
Synthesis routes and methods
Procedure details
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